molecular formula C16H19ClN2O2 B6625256 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide

3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide

Cat. No. B6625256
M. Wt: 306.79 g/mol
InChI Key: NJJRQQRWEUZMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and division of cancer cells.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide involves inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play important roles in the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to modulate immune cell function and reduce inflammation, which may have implications for the treatment of autoimmune disorders and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide as a research tool is its specificity for BTK and ITK, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, like all experimental drugs, it also has limitations, including potential toxicity and off-target effects that may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide and related compounds. One area of interest is the development of combination therapies that target multiple signaling pathways simultaneously, in order to overcome resistance and improve treatment outcomes. Another area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Finally, ongoing studies are exploring the potential of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide as a treatment for other diseases beyond cancer, including autoimmune disorders and inflammatory conditions.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final assembly of the molecule. The process typically involves the use of various chemical reagents and catalysts, as well as purification techniques such as chromatography and crystallization.

Scientific Research Applications

3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a cancer treatment. In particular, it has been shown to be effective against a range of hematologic malignancies, including lymphoma and leukemia.

properties

IUPAC Name

3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-10-13(6-4-8-15(10)17)16(20)18-9-5-7-14-11(2)19-21-12(14)3/h4,6,8H,5,7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJRQQRWEUZMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NCCCC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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